molecular formula C5H6F3N5 B14589072 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine CAS No. 61082-30-2

2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine

Cat. No.: B14589072
CAS No.: 61082-30-2
M. Wt: 193.13 g/mol
InChI Key: WDEHPLAACLPGOZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C6H7F3N4. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of hydrazinyl, methyl, and trifluoromethyl groups in its structure makes it a compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-1,3,5-triazine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect depends on the specific biological pathway or target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyrimidine
  • 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)benzene
  • 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyridine

Uniqueness

2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to pyrimidine, benzene, or pyridine analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

CAS No.

61082-30-2

Molecular Formula

C5H6F3N5

Molecular Weight

193.13 g/mol

IUPAC Name

[4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine

InChI

InChI=1S/C5H6F3N5/c1-2-10-3(5(6,7)8)12-4(11-2)13-9/h9H2,1H3,(H,10,11,12,13)

InChI Key

WDEHPLAACLPGOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NN)C(F)(F)F

Origin of Product

United States

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